4-Fluorobenzaldehyde oxime
Description
The exact mass of the compound 4-Fluorobenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
588-95-4 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FSKSLWXDUJVTHE-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=NO)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F |
Other CAS No. |
588-95-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluorobenzaldehyde Oxime
Introduction
4-Fluorobenzaldehyde oxime (C₇H₆FNO) is a versatile chemical intermediate recognized for its role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a fluorine-substituted aromatic ring coupled to an oxime functional group, presents a rich case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, introduces complexities and provides deeper structural insights through spin-spin coupling interactions.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluorobenzaldehyde oxime. As Senior Application Scientists, our objective is not merely to present data but to illuminate the underlying principles that govern the observed spectral features. We will delve into the causality behind chemical shifts and coupling constants, offer field-proven experimental protocols, and present the data in a clear, structured format. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific endeavors.
Section 1: Molecular Structure and Key NMR-Active Nuclei
The structural integrity of 4-Fluorobenzaldehyde oxime is the foundation of its spectral output. The molecule consists of a para-substituted benzene ring where the substituents are a fluorine atom and an aldoxime group (-CH=N-OH). For NMR analysis, it is crucial to identify the chemically non-equivalent nuclei. The predominant isomer is the (E)-configuration, which will be the focus of this guide.[2]
-
Proton Environments (¹H): There are four distinct proton environments: the oxime proton (H7), the hydroxyl proton (OH), and two sets of aromatic protons (H2/H6 and H3/H5).
-
Carbon Environments (¹³C): There are five distinct carbon environments: the oxime carbon (C7), the fluorine-bearing carbon (C4), and three pairs of aromatic carbons (C1, C2/C6, and C3/H5).
-
Fluorine Nucleus (¹⁹F): The single fluorine atom provides an additional layer of spectral information by coupling with nearby ¹H and ¹³C nuclei.
Caption: Annotated structure of (E)-4-Fluorobenzaldehyde oxime.
Section 2: Synthesis and Sample Preparation for NMR Analysis
The quality of NMR data is intrinsically linked to the purity of the sample and the appropriateness of the preparation method. A trustworthy protocol ensures that the analyzed material is indeed the target compound, free from confounding impurities.
Synthesis Protocol: 4-Fluorobenzaldehyde to its Oxime
The conversion is a standard condensation reaction. The causality for this choice rests on its high efficiency and straightforward purification.
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq) in a minimal amount of water. The base is crucial to liberate the free hydroxylamine nucleophile from its salt.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Once the reaction is complete, the product often precipitates. It can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
NMR Sample Preparation Protocol
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for this compound and its relatively clean spectral window.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for observing exchangeable protons like the N-OH proton.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified 4-Fluorobenzaldehyde oxime.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved. Ensure no solid particles remain.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is typically added by the manufacturer to deuterated solvents as an internal reference (0 ppm). Verifying its presence is a key step for accurate chemical shift calibration.
Section 3: ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns.
Spectral Interpretation
-
Hydroxyl Proton (N-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In CDCl₃, it has been reported between δ 8.02–7.97 ppm.[3] This broadness arises from chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus. A definitive confirmation of this signal is achieved by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube results in the disappearance of the N-OH signal.
-
Oxime Proton (CH=N): This proton is deshielded by the electronegative nitrogen atom and the C=N double bond, causing it to resonate significantly downfield. It appears as a sharp singlet around δ 8.12-8.13 ppm.[2][3] The singlet multiplicity confirms the absence of any adjacent protons.
-
Aromatic Protons (H2/H6 and H3/H5): The aromatic region (δ 7.00-7.60 ppm) presents the most complex signals due to multiple coupling interactions. This region is best described as a second-order AA'BB'X system, where X is the ¹⁹F nucleus.
-
H3/H5 (ortho to Fluorine): These protons are expected to appear further upfield (closer to δ 7.1 ppm) due to the electron-donating resonance effect of fluorine. They appear as a multiplet, often resembling a triplet, due to coupling with the adjacent H2/H6 protons (³JHH, typically 7-8 Hz) and the fluorine atom (³JHF, typically 8-9 Hz).[2]
-
H2/H6 (meta to Fluorine): These protons are adjacent to the electron-withdrawing oxime group and are thus shifted downfield (closer to δ 7.55 ppm). They appear as a multiplet, often a doublet of doublets, due to coupling with the H3/H5 protons (³JHH) and a weaker long-range coupling to the fluorine atom (⁴JHF, typically 2-3 Hz).[2][4]
-
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| N-OH | ~7.9-8.1 | broad singlet | - | 1H |
| CH=N (H7) | 8.12 - 8.13 | singlet | - | 1H |
| H2 / H6 | 7.50 - 7.60 | multiplet | ³JHH ≈ 8 Hz, ⁴JHF ≈ 2-3 Hz | 2H |
| H3 / H5 | 7.00 - 7.20 | multiplet | ³JHH ≈ 8 Hz, ³JHF ≈ 8-9 Hz | 2H |
Note: Data compiled from multiple sources.[2][3] Actual values may vary slightly based on experimental conditions.
Section 4: ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum is critical for confirming the carbon framework. The key diagnostic feature in the spectrum of 4-Fluorobenzaldehyde oxime is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom into doublets.
Spectral Interpretation
-
C4 (Carbon-bearing Fluorine): This carbon experiences a very strong deshielding effect from the directly attached, highly electronegative fluorine atom, and its signal is split into a doublet by a large one-bond coupling constant (¹JCF). It is observed at approximately δ 162.5-165.0 ppm with a ¹JCF of ~250 Hz.[2][5] This large coupling constant is an unambiguous indicator of a direct C-F bond.
-
C7 (Oxime Carbon): The imine carbon (CH=N) appears in the characteristic region for this functional group, around δ 149.3 ppm.[2] This signal may exhibit a small long-range coupling to fluorine (⁴JCF), but it is often unresolved and appears as a singlet.
-
Aromatic Carbons:
-
C1 (ipso-Carbon): The carbon attached to the oxime group is quaternary and appears as a singlet around δ 128.9 ppm.[2] Its intensity is typically lower than that of protonated carbons.
-
C2/C6 (meta to Fluorine): These carbons are three bonds away from the fluorine atom and their signal is split into a doublet by ³JCF coupling. They resonate around δ 128.8 ppm with a ³JCF of ~8-9 Hz.[2]
-
C3/C5 (ortho to Fluorine): These carbons are two bonds away from the fluorine atom and are also split into a doublet. They are observed further upfield due to the shielding effect of fluorine, appearing around δ 115.9 ppm with a ²JCF of ~22 Hz.[2]
-
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |
| C4 | ~163.7 | doublet | ~248 |
| C7 (CH=N) | ~149.3 | singlet (or narrow t) | - |
| C1 | ~129.0 | singlet (or narrow t) | - |
| C2 / C6 | ~128.9 | doublet | ~8-9 |
| C3 / C5 | ~115.9 | doublet | ~21-22 |
Note: Data interpreted from literature values.[2][5] Precise assignments and coupling constants are best confirmed with 2D NMR experiments.
Section 5: Experimental Workflow and Validation
A self-validating workflow ensures traceability and confidence in the final results. The process integrates synthesis, purification, and multi-nuclear NMR analysis.
Caption: Self-validating workflow for the synthesis and NMR analysis.
NMR Acquisition Parameters
For achieving high-quality, reproducible data, the following instrumental parameters are recommended:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30 degrees
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Conclusion
The comprehensive NMR analysis of 4-Fluorobenzaldehyde oxime is a prime example of leveraging modern spectroscopy for unequivocal structural elucidation. The ¹H spectrum is characterized by a downfield oxime singlet and a complex AA'BB'X aromatic system, while the ¹³C spectrum is distinguished by the large one-bond C-F coupling and smaller two- and three-bond couplings that serve as powerful diagnostic tools. By understanding the causal relationships between molecular structure and spectral output, and by employing robust, validated experimental protocols, researchers can confidently characterize this and related fluorinated compounds, ensuring the integrity of their materials and the reliability of their subsequent research in drug discovery and materials science.
References
-
BenchChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from BenchChem website.[3]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for (E)-4-fluorobenzaldehyde O-benzyl oxime (1bi):12. Retrieved from rsc.org.[5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436078, 4-Fluorobenzaldehyde oxime. Retrieved from PubChem.[6]
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Supporting Information for "Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium". (n.d.). Retrieved from a non-specified source.[2]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde. Retrieved from PubChem.[7]
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ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum. Retrieved from chemicalbook.com.[8]
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ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum. Retrieved from chemicalbook.com.[9]
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Neto, B. A. D., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1494–1503.[10]
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Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). Rasayan J. Chem.
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Duke University NMR Center. (n.d.). Coupling constants. Retrieved from Duke University website.[4]
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LookChem. (n.d.). Cas 459-23-4, 4-FLUOROBENZALDEHYDE OXIME. Retrieved from lookchem.com.[1]
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SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Retrieved from spectrabase.com.[11]
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BenchChem. (n.d.). Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Retrieved from BenchChem website.[12]
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Sigma-Aldrich. (n.d.). 4-Fluorobenzaldehyde oxime | 459-23-4. Retrieved from sigmaaldrich.com.
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Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.[13]
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SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from spectrabase.com.[14]
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Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Fluorobenzaldehyde Oxime | 459-23-4. Retrieved from tcichemicals.com.
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Vibrational Spectroscopy of para-Fluorobenzaldehyde Oxime: A Comprehensive FTIR Analysis and Methodological Guide
Executive Summary
In the landscape of drug development and organic synthesis, oximes serve as critical intermediates and active pharmacophores. Specifically, para-fluorobenzaldehyde oxime (4-fluorobenzaldehyde oxime) is highly valued for its unique stereoelectronic properties and potential biological activities. As a Senior Application Scientist, I approach the Fourier-Transform Infrared (FTIR) characterization of this compound not merely as a routine analytical checklist, but as a definitive window into its molecular architecture.
This whitepaper provides an in-depth analysis of the characteristic FTIR absorption bands of para-fluorobenzaldehyde oxime, explains the causality behind its spectral behavior, and outlines a field-proven, self-validating experimental protocol for its synthesis and spectral acquisition.
Mechanistic Insights: The para-Fluorine Effect
To accurately interpret the FTIR spectrum of para-fluorobenzaldehyde oxime, one must first understand the electronic environment dictated by the fluorine atom.
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma framework. However, because it is positioned para to the oxime group, its lone pairs can also participate in a resonance electron-donating effect (+R) into the aromatic pi system. This unique "push-pull" electronic dynamic directly influences the force constants of the adjacent bonds.
For instance, the para-fluorine substitution enhances the electrophilicity of the precursor aldehyde group, which significantly increases its reactivity during nucleophilic substitution with hydroxylamine1[1]. Once the oxime is formed, this electronic modulation shifts the conjugated C=N stretching frequency, typically anchoring it between 1599 cm⁻¹ and 1630 cm⁻¹, depending on the physical state of the sample 2[2].
Characteristic FTIR Absorption Bands
The vibrational spectrum of para-fluorobenzaldehyde oxime is defined by several key functional group frequencies. The table below summarizes the quantitative spectral data, contextualized by the sample environment.
| Functional Group | Absorption Band (cm⁻¹) | Vibrational Mode | Environmental Context |
| O–H | 3510 – 3050 | Stretching (Hydrogen-bonded) | Solid state (neat/KBr); appears as a broad band due to extensive intermolecular hydrogen bonding . |
| O–H | 3686, 3580 | Stretching (Free) | Dilute solution (e.g., CHCl₃); sharp peaks emerge as the hydrogen-bond network is disrupted . |
| C=N | 1599 – 1630 | Stretching | Conjugated oxime double bond; a strong, sharp peak serving as the primary indicator of oxime formation[2]. |
| C=C | 1605, 1505 | Stretching | Aromatic ring skeletal vibrations; often closely flanking the C=N stretch. |
| C–F | 1216 | Stretching | Para-substituted halogen; highly characteristic, strong absorption band. |
| C–H | ~3018 | Stretching | Aromatic C-H stretching; typically weak to moderate, appearing just above 3000 cm⁻¹. |
Experimental Workflow: Synthesis & Self-Validating FTIR Characterization
To ensure absolute trustworthiness in spectral data, the analytical workflow must be treated as a self-validating system. The following protocol details the synthesis and subsequent FTIR validation, explaining the causality behind each methodological choice.
Phase 1: Synthesis of para-Fluorobenzaldehyde Oxime
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-fluorobenzaldehyde in an aqueous ethanol mixture at room temperature.
-
Nucleophilic Addition: Add a solution containing 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate.
-
Causality: The sodium acetate acts as a weak base to deprotonate the hydrochloride salt, liberating the free nucleophile (NH₂OH) required to attack the electrophilic carbonyl carbon.
-
-
Thermal Activation: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 2 hours to drive the dehydration step of oxime formation .
-
Isolation & Purification: Extract the aqueous layer with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from 2-propanol to obtain high-purity white crystals.
Phase 2: Self-Validating FTIR Acquisition
-
Matrix Selection (ATR-FTIR): Place the purified crystals directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch that artificially inflates or obscures the intrinsic oxime O-H band (~3253 cm⁻¹). ATR-FTIR eliminates this matrix interference, ensuring the recorded O-H signal is solely from the sample.
-
-
Spectral Acquisition: Apply optimal pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.
-
Self-Validation Checkpoint: Before assigning the oxime bands, verify the complete disappearance of the strong aldehyde C=O stretch at ~1700 cm⁻¹. If this band is absent and a new C=N stretch appears at 1599–1630 cm⁻¹, the protocol validates itself, confirming 100% conversion to the oxime 2[2].
Workflow Visualization
Fig 1: Self-validating experimental workflow for the synthesis and FTIR characterization of oximes.
References
-
Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. niscpr.res.in.[Link]
-
Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. jocpr.com.[Link]
-
Monocyclic β-lactam and unexpected oxazinone formation: synthesis, crystal structure, docking studies and antibacterial evaluation. tandfonline.com.[Link]
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An In-Depth Technical Guide to the E/Z Isomerization Equilibrium of 4-Fluorobenzaldehyde Oxime
This guide provides a comprehensive technical overview of the E/Z isomerization of 4-fluorobenzaldehyde oxime, a topic of significant interest for researchers, scientists, and professionals in drug development. We will delve into the core principles governing this equilibrium, detailed experimental methodologies for its characterization, and the broader implications of oxime isomerization in scientific research.
Introduction: The Significance of Oxime Isomerism
Oximes, compounds containing the R1R2C=NOH functional group, are versatile molecules with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry.[1][2] A key feature of aldoximes and unsymmetrical ketoximes is the existence of geometric isomers, designated as E and Z, arising from the restricted rotation around the carbon-nitrogen double bond.[3] This isomerism can profoundly influence a molecule's physical, chemical, and biological properties.[4]
4-Fluorobenzaldehyde oxime serves as an excellent model compound for studying E/Z isomerization due to the presence of the fluorine atom, which provides a sensitive probe for NMR spectroscopic analysis and can influence the electronic properties of the molecule.[1] Understanding the factors that control the equilibrium between the E and Z isomers is crucial for applications where stereochemical purity is paramount.
Thermodynamics and Kinetics of Isomerization
The E/Z isomerization of oximes is a dynamic equilibrium process influenced by several factors. The position of this equilibrium is determined by the relative thermodynamic stabilities of the two isomers.[5][6][7]
Key Factors Influencing the E/Z Equilibrium:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the equilibrium position.[8][9] Polar solvents may stabilize one isomer over the other through differential solvation.
-
Temperature: The equilibrium is temperature-dependent, and altering the temperature can shift the equilibrium towards the more thermodynamically stable isomer at that condition.[10]
-
pH: Acidic or basic conditions can catalyze the interconversion of E and Z isomers, often by protonation or deprotonation of the oxime hydroxyl group, which can lower the energy barrier for isomerization.[11][12]
-
Substituents: The electronic and steric nature of the substituents on the aromatic ring and the oxime carbon can influence the relative stabilities of the isomers.
The kinetics of isomerization, or the rate at which the isomers interconvert, is also a critical consideration. The mechanism of interconversion can proceed through either a rotation around the C=N bond or a nitrogen inversion pathway. The energy barrier for this process determines the rate of isomerization.
Experimental Methodologies for Studying E/Z Isomerization
A robust understanding of the E/Z isomerization equilibrium of 4-fluorobenzaldehyde oxime necessitates precise and reliable analytical techniques. The following section details the primary methodologies employed for the separation, identification, and quantification of the E and Z isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for both the qualitative and quantitative analysis of oxime isomers in solution.[3][11] The distinct chemical environments of the nuclei in the E and Z isomers lead to different chemical shifts, allowing for their differentiation and quantification.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of 4-fluorobenzaldehyde oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the equilibrium.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis: Identify the signals corresponding to the aldehydic proton (-CH=NOH) and the hydroxyl proton (-OH) for both the E and Z isomers. These protons typically exhibit the most significant difference in chemical shifts between the two isomers.
-
Quantification: Integrate the well-resolved signals corresponding to a specific proton in each isomer. The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers in the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for the physical separation of E and Z isomers, which often exhibit different polarities and interactions with the stationary phase.[11][13]
Protocol for Reversed-Phase HPLC Analysis:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[14] The exact composition should be optimized to achieve baseline separation of the two isomers.
-
Sample Preparation: Dissolve the 4-fluorobenzaldehyde oxime sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Run: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions. Monitor the elution of the isomers using the UV detector at a wavelength where both isomers have strong absorbance.
-
Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer. The relative percentage of each isomer can be calculated from the peak areas.
Case Study: E/Z Isomerization Equilibrium of 4-Fluorobenzaldehyde Oxime
To illustrate the practical application of the described methodologies, a hypothetical case study is presented. The E/Z ratio of 4-fluorobenzaldehyde oxime was determined in various solvents at room temperature using ¹H NMR spectroscopy.
Table 1: E/Z Isomer Ratio of 4-Fluorobenzaldehyde Oxime in Different Solvents
| Solvent | Dielectric Constant (ε) | % E Isomer | % Z Isomer |
| CDCl₃ | 4.8 | 65 | 35 |
| Acetone-d₆ | 20.7 | 55 | 45 |
| DMSO-d₆ | 46.7 | 40 | 60 |
The data in Table 1 demonstrates the significant influence of solvent polarity on the E/Z isomerization equilibrium. As the dielectric constant of the solvent increases, the equilibrium shifts towards the Z isomer, suggesting that the Z isomer is more polar and is preferentially stabilized by more polar solvents.
Diagram 1: Experimental Workflow for E/Z Ratio Determination
Caption: Workflow for determining the E/Z isomer ratio.
Diagram 2: E/Z Isomerization Equilibrium
Caption: Equilibrium between E and Z isomers.
Implications in Drug Development and Materials Science
The stereochemistry of oximes is a critical consideration in drug development, as E and Z isomers can exhibit significantly different biological activities. For instance, one isomer may bind to a biological target with high affinity, while the other may be inactive or even toxic. Therefore, controlling the isomeric ratio during synthesis and formulation is essential.
In materials science, the geometric isomerism of oximes can influence the properties of polymers and other materials. The different spatial arrangements of the E and Z isomers can affect crystal packing, melting point, and solubility, which in turn can impact the performance of the final material.
Conclusion
The E/Z isomerization of 4-fluorobenzaldehyde oxime is a multifaceted phenomenon governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of this equilibrium is essential for researchers working in diverse fields. The analytical techniques detailed in this guide, particularly NMR and HPLC, provide robust methods for the characterization and quantification of the E and Z isomers. By carefully controlling experimental conditions, it is possible to influence the isomeric ratio, which is of paramount importance for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
- Johnson, W. M. P., et al. (1984). Separation of geometrical isomers of oxime O-ethers by high-performance liquid Chromatography: use of extended multiple recycle on high-efficiency columns. Journal of Chromatography A, 291, 1-12.
- Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry.
- SciSpace. (n.d.). Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime.
- Benchchem. (n.d.). 4-Fluorobenzaldehyde oxime.
- Ikeda, H. (2025, August 5). Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime. ResearchGate.
- Benchchem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- Royal Society of Chemistry. (2016, February 19). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances.
- SIELC. (2018, February 16). Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column.
- RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
- PMC. (2026, February 20). Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies.
- MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.
- MDPI. (2023, June 23). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
- LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME.
- Benchchem. (n.d.). Characterization and separation of Deoxybenzoin oxime isomers.
- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime.
- ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes.
- Benchchem. (n.d.). Overcoming E/Z isomerization issues in Beckmann rearrangement.
- TSI Journals. (2010, March 1). Identification of E and Z isomers of some cephalosporins by NMR.
- Taylor & Francis. (2020, November 21). A quantum chemical study of LIX63 hydroxyoxime syn/anti isomerisation.
- Sigma-Aldrich. (n.d.). (E)-4-Fluorobenzaldehyde oxime.
- Amereih, S., et al. (n.d.). Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Fluorobenzaldehyde Oxime.
- Frenkel, M. L. (Ed.). (1992). Thermodynamic Properties Of Isomerization Reactions. Routledge.
- Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
- Longdom Publishing. (2016, March 31). Chemical Reaction Thermodynamics and Reaction Rate Theory.
- Frenkel, M. L. (2020, August 25). Thermodynamic Properties Of Isomerization Reactions.
Sources
- 1. 4-Fluorobenzaldehyde oxime | Benchchem [benchchem.com]
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- 6. routledge.com [routledge.com]
- 7. taylorfrancis.com [taylorfrancis.com]
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- 10. researchgate.net [researchgate.net]
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- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Advanced Application Note: One-Pot Synthesis and Cascade Functionalization of 4-Fluorobenzaldehyde Oxime Derivatives
Executive Summary
4-Fluorobenzaldehyde oxime is a highly versatile synthetic intermediate utilized extensively in the development of agrochemicals, pharmaceuticals, and functional materials[1]. The incorporation of a para-fluoro substituent enhances the metabolic stability and lipophilicity of downstream target molecules, making this scaffold highly prized in medicinal chemistry[2].
This application note outlines field-proven, one-pot methodologies for synthesizing 4-fluorobenzaldehyde oxime and directly functionalizing it into complex heterocycles (such as isoxazoles) via cascade reactions. By eliminating the need to isolate sensitive intermediates, these one-pot workflows maximize yield, reduce solvent waste, and accelerate drug discovery pipelines.
Mechanistic Rationale & Causality
As a self-validating synthetic system, every reagent in these protocols serves a precise mechanistic purpose:
-
Base Selection in Oximation: The condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride requires a base to liberate the nucleophilic free hydroxylamine. Sodium acetate (NaOAc) is specifically chosen over strong alkalis (like NaOH) because it acts as a mild buffer. This prevents the highly alkaline conditions that typically trigger unwanted aldol condensations or Cannizzaro reactions of the starting aldehyde[2].
-
In Situ Dipole Generation: For the synthesis of isoxazole derivatives, the transient oxime is oxidized using N-chlorosuccinimide (NCS). NCS selectively chlorinates the oxime carbon to form a hydroximoyl chloride[3]. The subsequent addition of a mild base (e.g., triethylamine) drives dehydrohalogenation, generating a highly reactive nitrile oxide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with a terminal alkyne to form the isoxazole ring[4].
Logical workflow of the one-pot cascade synthesis from aldehyde to isoxazole derivative.
Empirical Data & Reaction Optimization
To ensure reproducibility, the following tables summarize optimized parameters and critical spectroscopic markers required to validate reaction success.
Table 1: Reaction Condition Optimization for Oximation
| Base Equivalent | Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Outcome |
| NaOAc (1.5 eq) | EtOH / H₂O (1:1) | 45–80 | 1–2 | 85–95 | Optimal buffering; clean conversion[5]. |
| NaOH (1.5 eq) | MeOH / H₂O (1:1) | 25–40 | 2–4 | >90 | Faster reaction, but risk of minor side-products[2]. |
| Pyridine (1.0 eq) | EtOH | Reflux | 22–25 | 85 | Slower kinetics; requires extensive workup[5]. |
Table 2: Spectroscopic Validation Data (Self-Validating Markers)
Tracking these specific shifts ensures the protocol is proceeding as intended without isolating intermediates.
| Target Compound | ¹H NMR Marker (δ, ppm) | IR Marker (ν, cm⁻¹) |
|---|---|---|
| 4-Fluorobenzaldehyde | ~10.00 (s, 1H, CHO) | 1700 (C=O stretch) |
| 4-Fluorobenzaldehyde oxime | 8.84 & 8.15 (s, 1H, CH=N); 11.36 (s, 1H, OH) | 3320 (O-H), 1512 (C=N)[3] |
| Isoxazole Derivative | ~6.80–7.20 (s, 1H, Isoxazole-CH) | Disappearance of O-H stretch |
Experimental Methodologies
Step-by-step experimental workflow for the one-pot synthesis of oxime-derived heterocycles.
Protocol A: Optimized Synthesis of 4-Fluorobenzaldehyde Oxime
Use this protocol if you need to isolate the pure oxime for downstream esterification or etherification.
-
Reactant Assembly: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv, e.g., 10.0 g, 80.6 mmol) in 100 mL of an ethanol/water mixture (1:1 v/v) at room temperature.
-
Base & Nucleophile Addition: Slowly add hydroxylamine hydrochloride (1.3 equiv, 104.7 mmol) followed by anhydrous sodium acetate (1.5 equiv, 120.9 mmol) to the stirring solution[5].
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 45–80°C under a nitrogen atmosphere for 1.5 to 2 hours.
-
Validation: Monitor the reaction via TLC (Ethyl Acetate/Hexane, 30:70). The reaction is complete when the UV-active aldehyde spot (R_f ~0.8) is entirely replaced by the oxime spot (R_f ~0.56)[5].
-
Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a white crystalline solid (Yield: ~85-95%)[5].
Protocol B: One-Pot Cascade Synthesis of 3-(4-Fluorophenyl)-Isoxazoles
Use this protocol to bypass oxime isolation and directly construct a heterocyclic scaffold.
-
In Situ Oximation: Dissolve 4-fluorobenzaldehyde (1.0 equiv) in anhydrous DMF. Add hydroxylamine hydrochloride (1.1 equiv) and stir at 45°C for 1 hour until the oxime is formed in situ.
-
Oxidative Chlorination: Cool the reaction vessel to 0°C using an ice bath. Add N-chlorosuccinimide (NCS, 1.1 equiv) portionwise over 15 minutes to prevent exothermic side reactions[3]. Stir at room temperature for 1 hour to form 4-fluoro-N-hydroxybenzimidoyl chloride[4].
-
Dipole Generation & Cycloaddition: To the same pot, add the desired terminal alkyne (1.2 equiv). Slowly introduce triethylamine (1.5 equiv) dropwise. Note: The base dehydrohalogenates the intermediate, generating the highly reactive 4-fluorobenzonitrile oxide dipole which immediately traps the alkyne[4].
-
Maturation: Stir the mixture at room temperature to 45°C for 4–6 hours.
-
Isolation: Quench the reaction by pouring it into ice water. Extract with dichloromethane (DCM) or ethyl acetate. Purify the crude organic phase via silica gel column chromatography to isolate the pure 3,5-disubstituted isoxazole.
References
-
NISCAIR. "Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters". Indian Journal of Chemistry. URL:[Link]
-
National Institutes of Health (PMC). "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists". Journal of Medicinal Chemistry. URL: [Link]
-
Taylor & Francis. "Monocyclic β-lactam and unexpected oxazinone formation: synthesis, crystal structure, docking studies and antibacterial evaluation". Journal of Coordination Chemistry. URL: [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf (HZDR). "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition". URL: [Link]
-
American Chemical Society (ACS). "Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives". Journal of Agricultural and Food Chemistry. URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-Fluorobenzohydroximoyl Chloride
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-fluorobenzohydroximoyl chloride, a valuable intermediate in synthetic organic chemistry. The process begins with the preparation of the precursor, 4-fluorobenzaldehyde oxime, followed by its selective chlorination using N-Chlorosuccinimide (NCS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Value of Hydroximoyl Chlorides
Hydroximoyl chlorides are highly versatile functional groups that serve as key building blocks in organic synthesis. Their primary utility lies in their role as precursors to nitrile oxides, which are reactive 1,3-dipoles. The in-situ generation of nitrile oxides from hydroximoyl chlorides, typically through base-mediated dehydrohalogenation, allows for their participation in [3+2] cycloaddition reactions. This powerful transformation provides a direct route to the synthesis of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.
The starting material, 4-fluorobenzaldehyde oxime, is an oxime derivative synthesized from the condensation of 4-fluorobenzaldehyde and hydroxylamine.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of subsequent drug candidates.[1] This guide details the efficient conversion of this oxime to 4-fluorobenzohydroximoyl chloride, a critical step for accessing novel fluorinated chemical entities.
Reaction Mechanism: The Role of N-Chlorosuccinimide
The chlorination of an aldoxime to a hydroximoyl chloride is an electrophilic substitution reaction at the oxime's hydroxyl group. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its solid, easy-to-handle nature and its ability to act as a source of an electrophilic chlorine atom (Cl⁺).[3][4][5]
The reaction proceeds via the following mechanistic steps:
-
Activation of NCS: The electron-withdrawing succinimide moiety polarizes the N-Cl bond in NCS, making the chlorine atom electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 4-fluorobenzaldehyde oxime attacks the electrophilic chlorine atom of NCS.
-
Proton Transfer: The resulting intermediate is positively charged. The succinimide anion acts as a base, abstracting the proton from the hydroxyl group.
-
Product Formation: This proton transfer leads to the formation of the neutral 4-fluorobenzohydroximoyl chloride product and the succinimide by-product.
The choice of solvent is critical; while aprotic solvents like N,N-Dimethylformamide (DMF) or Chloroform are commonly used, certain conditions or contaminants (e.g., ethanol in chloroform) can lead to the formation of undesired side products like benzal chloride derivatives.[6] The protocol provided herein is optimized to favor the formation of the desired hydroximoyl chloride.
Caption: Mechanism of Oxime Chlorination with NCS.
Experimental Protocols
This section is divided into two parts: the synthesis of the starting material, 4-fluorobenzaldehyde oxime, and its subsequent chlorination.
Part A: Synthesis of 4-Fluorobenzaldehyde Oxime
This protocol is adapted from standard procedures for the synthesis of aldoximes from aldehydes.[7][8]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 1.24 g (10.0 mmol) |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 0.83 g (12.0 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.60 g (15.0 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 20 mL + for workup |
| Hydrochloric Acid (1M HCl) | 7647-01-0 | 36.46 | As needed for pH adjustment |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) in 20 mL of methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium hydroxide (0.60 g, 15.0 mmol) in 20 mL of deionized water. Stir until all solids have dissolved.
-
Add the aqueous hydroxylamine solution to the methanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until a white precipitate forms (typically pH ~5-6).
-
Collect the white solid by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to afford 4-fluorobenzaldehyde oxime. The product is typically of sufficient purity for the next step. Expected yield: >90%.
Characterization (¹H NMR): The ¹H NMR spectrum in CDCl₃ should show a characteristic singlet for the oxime proton (CH=N-OH) around δ 8.13 ppm and a multiplet for the aromatic protons between δ 7.07-7.59 ppm.[1]
Part B: Chlorination to 4-Fluorobenzohydroximoyl Chloride
Safety First: This reaction should be performed in a well-ventilated fume hood. N-Chlorosuccinimide is corrosive and an irritant. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[9][10][11]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (5 mmol scale) |
| 4-Fluorobenzaldehyde Oxime | 459-23-4 | 139.13 | 0.70 g (5.0 mmol) |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 0.70 g (5.25 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For workup |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For washing |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Equipment:
-
50 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Caption: Workflow for Synthesis of 4-Fluorobenzohydroximoyl Chloride.
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-fluorobenzaldehyde oxime (0.70 g, 5.0 mmol) and dissolve it in 15 mL of N,N-Dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add N-Chlorosuccinimide (0.70 g, 5.25 mmol, 1.05 eq) to the stirred solution in small portions over 10-15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system), observing the disappearance of the starting oxime spot.
-
Once the reaction is deemed complete, pour the mixture into a separatory funnel containing 50 mL of cold deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-fluorobenzohydroximoyl chloride can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
Safety and Handling Precautions
-
N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[10] It is also moisture-sensitive. Store in a tightly-closed container in a cool, dry place.[9][11] Avoid generating dust.[9]
-
Solvents: N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care. Diethyl ether is extremely flammable. All solvents should be handled in a fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.[12]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.[13]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive NCS. | Allow the reaction to stir for a longer duration. Check the purity/activity of the NCS; use a freshly opened bottle if possible. |
| Low Yield | Product loss during workup (e.g., product is somewhat water-soluble). | Perform extractions carefully and efficiently. If the product is suspected to be in the aqueous layer, perform a back-extraction. |
| Formation of Side Products | Presence of impurities (e.g., water, alcohol) in the reaction mixture.[6] | Ensure all glassware is dry and use anhydrous solvents. Using a high-purity grade of NCS is recommended. |
| Difficult Purification | Product co-elutes with succinimide by-product. | The succinimide by-product has some solubility in water. Thorough washing during the workup can help remove a significant portion of it. Adjust the chromatography eluent system for better separation. |
References
-
Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]
-
Chiang, Y. H. (1971). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry, 36(14), 2146–2150. [Link]
-
Suru Chemicals. N chlorosuccinimide sds Manufacturer & Supplier in China. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
LookChem. 4-FLUOROBENZALDEHYDE OXIME. [Link]
-
Guchma, M., & Golebiewski, W. M. (2015). N-Chlorosuccinimide (NCS). In Synlett (Vol. 26, No. 11, pp. 1593-1594). Georg Thieme Verlag KG. [Link]
-
Halides Chemicals Pvt. Ltd. N-CHLORO SUCCINIMIDE. [Link]
-
Royal Society of Chemistry. Supporting Information for a publication detailing general procedure for oxime preparation. [Link]
Sources
- 1. 4-Fluorobenzaldehyde oxime | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exporter of N-Chlorosuccinimide | N-Chlorosuccinimide Manufacturers in India [halideschemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. suru-chem.com [suru-chem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluorobenzaldehyde Oxime
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who require high-purity 4-fluorobenzaldehyde oxime for downstream synthetic or biological applications. Below, you will find validated protocols, quantitative solvent data, and mechanistic troubleshooting guides to ensure reproducible recrystallization.
I. Experimental Workflow Visualization
Workflow for the recrystallization and validation of 4-Fluorobenzaldehyde oxime.
II. Quantitative Data: Solvent System Selection
Choosing the correct solvent system is critical for maximizing both purity and recovery. The table below summarizes the quantitative performance of the two most common binary solvent systems used for this compound.
| Solvent System | Volume Ratio | Purity Achieved (%) | Recovery Yield (%) | Mechanistic Advantage |
| Ethyl Acetate / Hexane | 1:3 | 99.5 | 85 | Optimal polarity gradient; retains non-polar unreacted aldehyde in the mother liquor (1)[1]. |
| Methanol / Water | 1:1 | 97.2 | 78 | Environmentally benign; highly effective at purging polar hydroxylamine salts[1]. |
III. Troubleshooting Guide: Recrystallization Failures
Q: Why is my 4-fluorobenzaldehyde oxime "oiling out" instead of forming discrete crystals? A: Oiling out occurs when the supersaturation temperature of the solution exceeds the melting point of the solute. Because 4-fluorobenzaldehyde oxime has a relatively low melting point of 86–88 °C (2)[2], using a solvent mixture with too much anti-solvent (e.g., excessive hexane) causes the oxime to separate as a liquid phase before it can nucleate.
-
Causality: The thermodynamic barrier for liquid-liquid phase separation has become lower than the barrier for crystallization.
-
Resolution: Reheat the mixture until the oil completely dissolves. Add a small volume of the "good" solvent (ethyl acetate) to lower the saturation temperature below 86 °C, then cool the flask very slowly.
Q: How do I eliminate unreacted 4-fluorobenzaldehyde from my final product? A: Unreacted 4-fluorobenzaldehyde is a frequent impurity resulting from incomplete condensation with hydroxylammonium chloride (3)[3].
-
Causality: The aldehyde lacks the hydrogen-bonding capability of the oxime (-OH group), making it significantly more non-polar.
-
Resolution: The recommended 1:3 Ethyl Acetate/Hexane system exploits this polarity differential. The non-polar aldehyde remains highly soluble in the hexane-rich mother liquor, while the hydrogen-bonding oxime selectively crystallizes out[1].
-
Self-Validation: Run an IR spectrum of the dried crystals. The absence of a strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde has been successfully purged.
Q: My recovered yield after Methanol/Water recrystallization is below 60%. What is causing this loss? A: Yield attrition in this system is typically caused by over-dilution.
-
Causality: 4-fluorobenzaldehyde oxime retains moderate solubility in methanol even at 0 °C. If the water fraction is too low, the product remains dissolved in the mother liquor.
-
Resolution: Concentrate the mother liquor under reduced pressure to half its volume and cool it to 0 °C to harvest a second crop of crystals. For future runs, transition to the 1:3 EtOAc/Hexane ratio, which provides a superior recovery rate of ~85%[1].
IV. Validated Experimental Protocol: EtOAc/Hexane Recrystallization
This protocol is designed as a self-validating system to ensure high-purity recovery of 4-fluorobenzaldehyde oxime.
Step 1: Saturation & Dissolution
-
Action: Suspend the crude 4-fluorobenzaldehyde oxime in a minimum volume of ethyl acetate in an Erlenmeyer flask. Heat to a mild reflux (approx. 65 °C). Slowly add hexane dropwise until the solution becomes slightly turbid, then add micro-aliquots of ethyl acetate until the solution just turns clear.
-
Mechanistic Rationale: Ethyl acetate provides high solubility, while hexane acts as an anti-solvent. Tuning this ratio exactly at the boiling point ensures the solution is perfectly saturated, maximizing the thermodynamic driving force for crystallization upon cooling.
-
Validation Checkpoint: The sharp transition from turbid to clear upon the addition of a few drops of ethyl acetate confirms that the precise saturation point has been reached.
Step 2: Hot Filtration
-
Action: Pass the boiling solution rapidly through a pre-warmed fluted filter paper into a clean, heated flask.
-
Mechanistic Rationale: Removes insoluble inorganic byproducts (e.g., NaCl or unreacted hydroxylamine hydrochloride) that can act as heterogeneous nucleation sites, which would otherwise trap impurities within the crystal lattice.
-
Validation Checkpoint: The presence of a fine white residue on the filter paper validates the successful removal of inorganic salts.
Step 3: Controlled Cooling & Nucleation
-
Action: Allow the filtrate to cool undisturbed to room temperature (25 °C) over 45 minutes, followed by 15 minutes in an ice bath (0–5 °C).
-
Mechanistic Rationale: Slow cooling promotes the formation of a highly ordered crystal lattice, systematically excluding impurities. Rapid cooling ("crashing out") leads to amorphous precipitation and solvent entrapment.
-
Validation Checkpoint: The formation of distinct, needle-like or prismatic white crystals (rather than a milky suspension) confirms a thermodynamically controlled nucleation event.
Step 4: Isolation & Self-Validation
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 mL of ice-cold hexane and dry under high vacuum for 2 hours.
-
Mechanistic Rationale: Ice-cold hexane displaces the residual impurity-laden mother liquor without dissolving the purified oxime.
-
Validation Checkpoint: Perform a melting point analysis. A sharp melting point of 86–88 °C confirms >99% purity[2]. A depressed melting point (<84 °C) or a broad melting range mandates a second recrystallization.
V. Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure 4-fluorobenzaldehyde oxime? A: High-purity 4-fluorobenzaldehyde oxime presents as a white crystalline solid with a sharp melting point of 86–88 °C[2].
Q: Does geometric isomerism affect the physical properties of the oxime during purification? A: Yes. Oximes exist as E (anti) and Z (syn) isomers. The condensation of 4-fluorobenzaldehyde typically favors the thermodynamically stable E-isomer due to reduced steric hindrance[3]. The reported melting point (86–88 °C) and solubility profiles are predicated on the E-isomer dominating the crystal lattice. If a significant amount of the Z-isomer is present, it can disrupt crystal packing, leading to a broader melting range and a higher tendency to oil out.
VI. References
-
Title: Monocyclic β-lactam and unexpected oxazinone formation: synthesis, crystal structure, docking studies and antibacterial evaluation Source: Taylor & Francis (tandfonline.com) URL: [Link]
-
Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Oxime Dehydration
Welcome to the Technical Support Center for nitrile synthesis via oxime dehydration. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of converting aldoximes and ketoximes into nitriles.
Dehydration of oximes requires the cleavage of a highly stable N–O bond. Historically, this required forcing thermal conditions or harsh acidic dehydrating agents, which often led to poor functional group tolerance and complex impurity profiles. Today, optimizing your reaction temperature is less about applying brute-force heat and more about selecting the correct catalytic system to lower the activation energy barrier, thereby outcompeting undesired side reactions.
Mechanistic Overview: The Temperature-Selectivity Paradigm
The primary challenge in oxime dehydration is that the thermal energy required to eliminate water often overlaps with the activation energy required for competing pathways. If the temperature is too high—or if the acidic environment is too harsh—the reaction will divert away from the target nitrile.
Reaction pathways of oxime dehydration vs. temperature-dependent side reactions.
Troubleshooting & FAQs
Q1: My GC-MS shows excellent conversion to the nitrile, but my isolated yields are consistently low. What is happening?
Causality & Diagnosis: You are likely observing a false positive generated by your analytical equipment. Oximes are thermally labile. When injected into a high-temperature Gas Chromatography (GC) inlet (typically set between 250–300 °C), the oxime undergoes instantaneous thermal dehydration inside the injector port. The instrument records the presence of a nitrile, but this transformation occurred in the machine, not in your reaction flask. Solution: To validate true reaction conversion, switch your analytical method to High-Performance Liquid Chromatography (HPLC). Alternatively, lower your GC injector temperature to the minimum viable threshold for your solvent, and run a pure oxime standard to quantify the baseline thermal degradation.
Q2: I am observing significant amide formation instead of the desired nitrile. How do I prevent this?
Causality & Diagnosis: You are triggering the Beckmann rearrangement . This is the primary competing pathway to dehydration[1],[2]. When oximes are subjected to high temperatures in the presence of strong acids (e.g.,
Q3: We are scaling up using Flash Vacuum Pyrolysis (FVP). How do we optimize the furnace temperature to prevent product charring?
Causality & Diagnosis: Uncatalyzed FVP requires extreme temperatures (>800 °C) to force the N–O bond cleavage, which inevitably causes thermal degradation and low product recovery[4].
Solution: Introduce a solid-state catalyst into your furnace packing. By packing the furnace with 3A molecular sieves, you can drop the required temperature to 400 °C[4]. For even better optimization, utilize a tungsten trioxide (
Q4: Is it possible to perform oxime dehydration entirely at room temperature to protect highly sensitive functional groups?
Causality & Diagnosis: Yes. The traditional reliance on heat can be bypassed by using catalysts that facilitate a redox-mediated N–O cleavage or enzymatic dehydration. Solution: You have two highly effective options:
-
Bioinspired Iron Catalysis: Complexes such as Cp*Fe-(1,2-Cy2PC6H4O) can transfer a single electron to the oxime, activating the N–O bond for cleavage and releasing
at exactly 25 °C[5]. -
Biocatalysis (Aldoxime Dehydratases - Oxds): These heme-containing enzymes naturally catalyze the dehydration of aldoximes in aqueous media at 25–30 °C without requiring toxic cyanides or external heat[6],.
Quantitative Data: Catalyst & Temperature Selection Matrix
Use the following table to select the optimal catalytic system based on your available temperature constraints and tolerance for side reactions.
| Catalytic System | Optimal Temperature | Key Advantage | Primary Risk / Side Reaction |
| Uncatalyzed (Thermal) | >800 °C | No catalyst removal required | Severe thermal degradation, low recovery[4] |
| FVP with | 300–400 °C | Scalable, continuous flow, reusable | Requires specialized high-temp vacuum furnace[4] |
| Strong Acids ( | 80–110 °C (Reflux) | Cheap, readily available reagents | Beckmann rearrangement to amides[1],[2] |
| Iron Complex (Cp*Fe) | 25 °C | Mild, high functional group tolerance | Requires inert atmosphere (glovebox)[5] |
| Aldoxime Dehydratases | 25–30 °C | Eco-friendly, aqueous compatibility | Enzyme inhibition, incomplete oxime formation[6], |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the control steps, as they are critical for establishing the causality of your results.
Protocol A: Room-Temperature Iron-Catalyzed Dehydration
Based on the redox-cleavage method utilizing CpFe-(1,2-Cy2PC6H4O).*[5]
Self-Validation Check: Always run a parallel control vial containing the oxime and solvent, but without the iron catalyst. If nitriles appear in the control, your analytical method (e.g., GC injector) is inducing thermal dehydration.
-
Preparation: Transfer all materials into an
-filled glovebox to prevent catalyst quenching by atmospheric oxygen. -
Reagent Loading: Into a scintillation vial fitted with a magnetic stir bar, charge 0.40 mmol of the target aldoxime substrate.
-
Catalyst Addition: Add 3 mol % (5.8 mg, 0.012 mmol) of the Cp*Fe-(1,2-Cy2PC6H4O) complex.
-
Solvent & Reaction: Add 1.0 mL of anhydrous toluene. Stir the mixture continuously at 25 °C for 1 to 3 hours.
-
Workup: Remove the vial from the glovebox. Evaporate the mixture to dryness under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a petroleum ether/EtOAc gradient) to isolate the pure nitrile.
Protocol B: Biocatalytic Dehydration using Aldoxime Dehydratase (Oxd)
An eco-friendly, ambient-temperature approach for sensitive substrates.
Self-Validation Check: Because Oxds are highly specific, verify that your substrate is an aldoxime (ketoximes are generally not accepted by standard Oxds). Monitor conversion strictly via HPLC.
-
System Setup: Prepare a two-phase solvent system consisting of an aqueous buffer (pH optimized for your specific Oxd variant, typically ~pH 7) and an organic overlay (e.g., n-heptane or n-hexadecane) in a 1:1 ratio. The biphasic system acts as an in-situ sink for the highly volatile nitrile product, driving the equilibrium forward.
-
Enzyme Loading: Introduce the Oxd enzyme (e.g., OxdBr1 or whole cells expressing the enzyme) into the aqueous phase.
-
Substrate Addition: Add the aldoxime substrate (e.g., 20 mM final concentration).
-
Incubation: Incubate the biphasic mixture at 28 °C for 24 hours with gentle orbital shaking to ensure phase mixing without causing protein denaturation.
-
Extraction: Decant the organic phase (n-heptane), which now contains the target nitrile. Extract the aqueous phase once more with fresh organic solvent to ensure maximum recovery.
References
- Laboratory-Scale Synthesis of Nitriles by Catalysed Dehydration of Amides and Oximes under Flash Vacuum Pyrolysis (FVP) Conditions. thieme-connect.de.
- Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. acs.org.
- Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases.
- Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. rsc.org.
- Fully Biobased Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric M
- 2,3-Dimethoxyphenylacetonitrile Supplier|CAS 4468-57-9. benchchem.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fully Biobased Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxyphenylacetonitrile Supplier|CAS 4468-57-9 [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of 4-Fluorobenzaldehyde Oxime in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for a common challenge in synthetic and medicinal chemistry: the acid-catalyzed hydrolysis of 4-Fluorobenzaldehyde oxime. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the stability of your compound during your experiments.
Part 1: Frequently Asked Questions - The Scientific Foundation
This section addresses the fundamental principles governing the stability of 4-Fluorobenzaldehyde oxime. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is oxime hydrolysis, and why is it a critical issue in my experiments?
A: Oxime hydrolysis is the chemical reaction where the C=N bond of the oxime is cleaved by water, reverting the compound to its original carbonyl (in this case, 4-Fluorobenzaldehyde) and hydroxylamine. This reaction is the reverse of the oxime formation process and is significantly accelerated in the presence of an acid catalyst.[1][2]
This degradation is a major concern for several reasons:
-
Loss of Yield: The primary product is consumed, leading to lower yields in subsequent reaction steps.
-
Impurity Formation: The resulting 4-Fluorobenzaldehyde can act as an impurity, complicating purification processes and potentially interfering with downstream reactions or biological assays.
-
Inaccurate Data: In quantitative studies, such as kinetic analyses or potency testing, the degradation of the active molecule leads to inaccurate and unreliable results.
Q2: Can you explain the mechanism of acid-catalyzed hydrolysis for 4-Fluorobenzaldehyde oxime?
A: Certainly. The mechanism proceeds through a series of equilibrium steps, which is essentially the reverse pathway of imine formation.[2][3] The presence of acid (H₃O⁺) is crucial as it catalyzes key steps in the process.
-
Protonation of the Oxime Nitrogen: The reaction begins with the protonation of the oxime's nitrogen atom by an acid. This step is critical because it converts the hydroxyl group into a better leaving group (H₂O) and, more importantly, makes the imine carbon significantly more electrophilic.[2][3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon atom of the C=N bond. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom. This step is often mediated by other water molecules in the solution.
-
Elimination of Hydroxylamine: The lone pair of electrons on the hydroxyl group facilitates the elimination of hydroxylamine (NH₂OH) as a neutral leaving group.
-
Deprotonation: The resulting protonated carbonyl (an oxonium ion) is deprotonated by water or another base to yield the final 4-Fluorobenzaldehyde product and regenerate the acid catalyst.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of acid-catalyzed oxime hydrolysis.
Q3: How does the 4-fluoro substituent on the benzene ring affect the stability of the oxime?
A: The fluorine atom at the para-position is an electron-withdrawing group (EWG) due to its high electronegativity. This has a notable electronic effect on the stability of the oxime linkage. An EWG on the aromatic ring can influence the rate of hydrolysis by affecting the electron density of the C=N bond and the stability of the intermediates. Specifically, an EWG can slightly destabilize the protonated oxime intermediate, which could slow down the initial steps of hydrolysis.[4] However, the overall pH of the medium is a far more dominant factor in determining the rate of hydrolysis than the subtle electronic effects of such substituents.[4]
Q4: Are oximes generally considered stable? How do they compare to imines or hydrazones?
A: Yes, oximes are generally considered the most stable among the common C=N linkages.[5] Their hydrolytic stability follows this general trend: Oxime > Hydrazone > Imine .[6]
This enhanced stability is attributed to the high electronegativity of the oxygen atom in the N-OH group.[7] This inductively withdraws electron density from the nitrogen, making its lone pair less available for protonation—the crucial first step in acid-catalyzed hydrolysis.[7][8] Studies have shown that at neutral pH, the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[7][9][10] This inherent robustness makes oximes a preferred choice for bioconjugation and other applications where a stable linkage is required.[7][8]
Part 2: Troubleshooting Guide - Practical Solutions for Experimental Challenges
This section provides direct answers to specific problems you may encounter in the lab.
Issue 1: My 4-Fluorobenzaldehyde oxime is degrading during a reaction run in acidic media.
This is a common issue when the reaction conditions are not optimized for oxime stability. Let's break down the potential causes and solutions.
-
Potential Cause 1: Suboptimal pH Environment
-
Causality: The rate of oxime hydrolysis is highly pH-dependent. While acid is required for catalysis, the reaction rate does not increase indefinitely as pH drops. For many oximes and imines, the maximum rate of hydrolysis occurs in mildly acidic conditions (around pH 4-5).[2][6][11] Paradoxically, some oximes exhibit their greatest stability in highly acidic solutions (pH 2-3).[5][12][13] This is because at very low pH, the concentration of the free, nucleophilic form of water may be reduced, or other kinetic factors come into play.
-
Troubleshooting Steps:
-
Measure the pH: Accurately determine the pH of your reaction mixture.
-
Adjust the pH: If your reaction chemistry permits, adjust the pH to a more stable region. Based on literature for similar compounds, moving the pH to ≤ 3 is a sound starting point.[12][13]
-
Buffer the System: Use a suitable buffer system (e.g., glycine-HCl for pH 2-3) to maintain a constant, optimal pH throughout the reaction.
-
-
-
Potential Cause 2: Elevated Reaction Temperature
-
Causality: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] The energy input can overcome the activation barrier for the reaction, leading to significant degradation even under otherwise stable pH conditions.
-
Troubleshooting Steps:
-
Reduce Temperature: If possible, run your reaction at a lower temperature (e.g., room temperature or 0 °C).
-
Monitor Kinetics: Perform a small-scale kinetic study at different temperatures to find a balance between your desired reaction rate and the stability of the oxime.
-
-
-
Potential Cause 3: Protic or Highly Nucleophilic Solvent System
-
Causality: The hydrolysis mechanism requires water to act as a nucleophile.[3] Running the reaction in a neat aqueous solution provides a high concentration of this reactant.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: If your reactants are soluble, consider using a co-solvent system such as acetonitrile/water or dioxane/water to reduce the concentration and activity of water.
-
Explore Aprotic Solvents: If the reaction does not require a protic medium, switching to an aprotic solvent (e.g., THF, DCM) with a stoichiometric amount of acid catalyst can significantly suppress hydrolysis.
-
-
Issue 2: I am observing the formation of 4-Fluorobenzaldehyde in my sample during storage in an acidic stock solution.
Long-term stability is crucial for the integrity of stock solutions used in screening or multi-day experiments.
-
Solution: Optimized Storage Protocol
-
Causality: The same factors that cause degradation during a reaction—pH, temperature, and solvent—will also affect long-term stability. A study on the pyridinium oxime HI-6 demonstrated that stability was maximized at a low pH and low temperature.[12][13]
-
Recommended Storage Conditions:
-
pH: Prepare the stock solution in an aqueous buffer at pH 2.5 . A citrate or glycine-HCl buffer is suitable.
-
Concentration: Keep the oxime concentration as low as is practical for your experiments, preferably not exceeding 0.1 M.[12][13]
-
Temperature: Store the solution at low temperatures, such as 2-8 °C . For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.
-
Solvent: If the compound is intended for non-aqueous applications, storing it in a high-purity, dry aprotic solvent (e.g., anhydrous DMSO or DMF) is the best practice to prevent hydrolysis.
-
-
Part 3: Protocols and Methodologies
Here we provide validated, step-by-step protocols for minimizing hydrolysis and assessing the stability of your compound.
Protocol 1: General Procedure for Minimizing Hydrolysis During a Reaction
-
Solvent Selection: Choose the least aqueous solvent system compatible with your reaction. If water is necessary, use the minimum required amount.
-
pH Optimization: Before adding your oxime, adjust the pH of the reaction mixture to a pre-determined stable range (e.g., pH 2.5) using a suitable buffer or a dilute strong acid (e.g., HCl).
-
Temperature Control: Prepare an ice bath or set your reactor to the lowest effective temperature for your reaction (e.g., 0-5 °C).
-
Reagent Addition: Dissolve the 4-Fluorobenzaldehyde oxime in a minimal amount of the reaction solvent and add it slowly to the temperature- and pH-controlled reaction vessel.
-
Reaction Monitoring: Monitor the reaction progress alongside the stability of the starting material using a rapid analytical technique like TLC or a quick HPLC run. This allows you to stop the reaction as soon as it is complete, minimizing exposure time to the acidic conditions.
-
Work-up: Upon completion, immediately neutralize the acid by quenching the reaction with a suitable base (e.g., a cold, dilute solution of sodium bicarbonate) to halt any further hydrolysis before extraction and purification.
Protocol 2: Stability Assessment of 4-Fluorobenzaldehyde Oxime via HPLC
This protocol describes a self-validating, stability-indicating HPLC method to accurately quantify the oxime and separate it from its primary hydrolytic degradant, 4-Fluorobenzaldehyde.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Preparation of Standards:
-
Accurately prepare a stock solution of 4-Fluorobenzaldehyde oxime (e.g., 1 mg/mL in acetonitrile).
-
Prepare a separate stock solution of the potential degradant, 4-Fluorobenzaldehyde.
-
Create a mixed standard containing both compounds to confirm chromatographic separation.
-
-
HPLC System and Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).
-
Column Temperature: 25-30 °C.
-
-
Forced Degradation (Method Validation): [14][15]
-
To prove the method is "stability-indicating," you must show it can separate the intact drug from its degradation products.
-
Acid Hydrolysis: Mix the oxime stock solution with 0.1 M HCl and heat gently (e.g., 60 °C) for several hours. Neutralize before injection.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Analyze all stressed samples. The goal is to achieve partial degradation (e.g., 10-30%) and demonstrate that the peak for 4-Fluorobenzaldehyde is well-resolved from the parent oxime peak.
-
-
Stability Study Execution:
-
Prepare samples of the oxime in the acidic medium you wish to study.
-
Analyze a sample at t=0 to get the initial concentration.
-
Store the remaining samples under the desired conditions (e.g., specific pH, temperature).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
Calculate the percentage of 4-Fluorobenzaldehyde oxime remaining by comparing the peak area to the t=0 sample.
-
Part 4: Data Summary
The following tables summarize key data from the literature to guide your experimental design.
Table 1: General Influence of pH on Oxime and Hydrazone Stability
| Linkage Type | Relative Stability at Neutral pH (7.0) | Optimal pH for Formation | General Trend in Acid |
|---|---|---|---|
| Oxime | Very High (Rate constant ~600x lower than simple hydrazones)[7][8] | ~4.5[6] | Hydrolysis is catalyzed by acid, but stability may increase at very low pH (<3)[5][12] |
| Hydrazone | Moderate to Low | ~4.5-5.0[11] | Stability decreases significantly in acidic environments[8] |
| Imine (Schiff Base) | Low (Readily hydrolyzes in aqueous media)[6] | ~4.5-5.0[11] | Highly susceptible to acid-catalyzed hydrolysis[2] |
Table 2: Recommended Starting Conditions for HPLC Stability Assay
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 Reverse-Phase | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good peak shape of acidic/basic analytes. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for eluting compounds from a C18 column. |
| Elution Mode | Gradient (e.g., 30% to 90% B over 10 min) | Ensures separation of the more polar aldehyde from the less polar oxime. |
| Detector | UV-Vis / DAD | Allows for monitoring at multiple wavelengths to ensure peak purity. |
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link][1]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link][3]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link][2]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. [Link]
-
Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link][11]
-
Szinicz, L., & Weger, N. (1989). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 63(1), 63–67. [Link][12]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & biomolecular chemistry, 6(8), 1347–1350. [Link][7]
-
ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link][9]
-
ResearchGate. (n.d.). Effect of solvent-solute interactions in oximes. [Link]
-
Semantic Scholar. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. [Link][13]
-
Royal Society of Chemistry. (2023, December 29). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. [Link][4]
-
Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]
-
American Chemical Society. (2017, June 22). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link][6]
-
Royal Society of Chemistry. (2021, May 27). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. [Link]
-
ResearchGate. (2025, August 6). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]
-
ResearchGate. (n.d.). A facile deprotection of oximes using glyoxylic acid in an aqueous medium. [Link]
-
MDPI. (n.d.). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. [Link]
-
American Chemical Society. (2009, December 30). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Canadian Science Publishing. (n.d.). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. [Link]
- Google Patents. (n.d.). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
-
Wiley Online Library. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]
-
Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. [Link]
-
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link][10]
-
LookChem. (n.d.). Cas 459-23-4, 4-FLUOROBENZALDEHYDE OXIME. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 12. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Benzaldehyde Oxime Chlorination
Welcome to the Application Support Center. The conversion of benzaldehyde oximes to benzhydroximoyl chlorides is a critical transformation in the synthesis of nitrile oxides, which are highly versatile 1,3-dipoles used in drug development. However, this seemingly straightforward halogenation is prone to mechanistic divergence, leading to over-chlorination, dimerization, or hydrolysis if parameters are not strictly controlled.
This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Divergence in Oxime Chlorination
To effectively troubleshoot your reaction, it is crucial to understand the competing pathways. The diagram below illustrates how temperature, stoichiometry, and basicity dictate the fate of the oxime intermediate.
Mechanistic divergence and side reactions during benzaldehyde oxime chlorination.
Diagnostic Data & Parameter Optimization
Before adjusting your workflow, compare your current reaction parameters against the optimized baseline data below. Deviations in solvent polarity or temperature are the primary drivers of yield loss.
| Chlorinating Agent | Optimal Solvent | Temp Limit (°C) | Primary Side Reaction | Yield Impact Factor |
| N-Chlorosuccinimide (NCS) | DCM or Toluene | < 40 °C | Ring chlorination | High temps activate electrophilic aromatic substitution[1]. |
| NCS (Traditional) | DMF | 0 to 25 °C | Hydrolysis | High polarity can impede reaction rate and complicate workup[1]. |
| NaCl / Oxone | Biphasic (Liquid) | Room Temp | Over-oxidation | Solvent-free ball-milling causes unwanted acylation[2]. |
| Chlorine Gas (Cl₂) | Chloroform | < 0 °C | Severe over-chlorination | Highly exothermic; extremely difficult to control stoichiometry. |
Troubleshooting FAQs
Q1: Why am I isolating ring-chlorinated byproducts instead of the desired alpha-chlorinated benzhydroximoyl chloride? Causality: Electrophilic aromatic substitution is a highly competitive pathway during the alpha-chlorination of oximes. When the internal reaction temperature exceeds 40 °C, the activation energy barrier for ring chlorination is overcome. This is especially problematic for electron-rich substrates (e.g., furyl or methoxy-substituted rings), where the halogenating agent attacks the ring rather than the oxime α-carbon[1]. Solution: Maintain strict thermodynamic control. Keep the reaction vessel in a water/ice bath to ensure the internal temperature remains strictly below 40 °C throughout the NCS addition.
Q2: My reaction mixture is rapidly forming a furoxan dimer. How do I prevent premature nitrile oxide formation? Causality: Benzhydroximoyl chlorides are exceptionally sensitive to dehydrohalogenation. Even trace amounts of base (such as residual pyridine, basic salts, or unwashed glassware) will abstract the alpha-proton, eliminating HCl to form the highly reactive benzonitrile oxide intermediate. Without a dipolarophile present to trap it, this intermediate spontaneously dimerizes to form a stable furoxan[2]. Solution: Ensure all glassware is acid-washed. If you are performing a subsequent 1,3-dipolar cycloaddition, the order of reagent addition is critical. Do not add base directly to the hydroximoyl chloride. Instead, add the hydroximoyl chloride dropwise to a pre-mixed solution of your alkene and base. This ensures the nitrile oxide is trapped the exact millisecond it is generated[3].
Q3: Is DMF strictly required for NCS chlorination, or can I use other solvents? Causality: While N,N-Dimethylformamide (DMF) is the traditional solvent due to its excellent solubility profile for NCS[4], its high polarity can actually stabilize unwanted polar transition states, leading to sluggish reaction rates and lower yields for certain substrates. Furthermore, removing DMF during aqueous workup often leads to product loss[1]. Solution: Less polar solvents such as Dichloromethane (DCM) or Toluene are highly effective alternatives. Reactions in these solvents often proceed faster and provide higher yields because the less polar environment suppresses competing side reactions, and the post-reaction aqueous extraction is significantly cleaner[1].
Q4: Are there safer, greener alternatives to NCS or Chlorine gas for this transformation? Causality: Chlorine gas is hazardous, and NCS requires careful stoichiometric control and generates succinimide waste. Solution: A highly effective, bench-stable alternative is the in situ generation of chlorinating species using Sodium Chloride (NaCl) and Oxone. This liquid-phase reaction provides a cheap and easy-to-handle method for alpha-chlorination. Warning: Do not attempt this with solvent-free ball-milling, as mechanochemical conditions unexpectedly shift the pathway toward N-acyloxyimidoyl chlorides[2].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Optimized NCS Chlorination in Dichloromethane (DCM)
This protocol minimizes ring chlorination by utilizing a less polar solvent and strict thermal control.
-
Preparation: Dissolve the benzaldehyde oxime (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Causality: DCM provides a non-polar environment that accelerates alpha-chlorination over aromatic substitution.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 equiv) in five equal portions over 30 minutes.
-
Causality: Portion-wise addition controls the local concentration of the chlorinating agent, preventing exothermic runaway.
-
Validation Checkpoint: The solution should remain clear or develop a very pale yellow tint. If a dark yellow/green color develops rapidly and the flask warms, thermal runaway is occurring; immediately add more ice to the bath.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature (strictly < 40 °C) for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the lower Rf oxime spot and the appearance of a higher Rf UV-active spot validates successful conversion.
-
-
Workup: Quench the reaction by washing the organic layer with ice-cold water (3x) to remove the succinimide byproduct. Dry over Na₂SO₄ and concentrate under reduced pressure at ambient temperature.
Protocol B: One-Pot Nitrile Oxide Generation and Trapping (Cycloaddition)
This protocol prevents furoxan dimerization by controlling the order of addition.
-
Preparation: In a clean, acid-washed flask, dissolve the alkene dipolarophile (1.5 equiv) and Triethylamine (1.1 equiv) in anhydrous DCM.
-
Causality: Pre-mixing the base and the trap ensures that any generated nitrile oxide has an immediate reaction partner.
-
-
Thermal Control: Cool the mixture to 0 °C.
-
In Situ Generation: Dissolve the benzhydroximoyl chloride (from Protocol A) in a small volume of DCM. Add this solution dropwise to the alkene/base mixture over 1 hour using a syringe pump.
-
Causality: Keeping the steady-state concentration of the hydroximoyl chloride low prevents it from reacting with itself.
-
Validation Checkpoint: A white precipitate (Et₃N·HCl) will form immediately upon the first drop. This visual cue validates that dehydrohalogenation is occurring successfully.
-
-
Completion: Stir for an additional 4 hours at room temperature, then wash with 1M HCl to remove excess amine, followed by brine.
References
-
Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery Source: University College London (UCL) URL:[Link]
-
A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E) - MDPI Source: MDPI URL:[Link]
-
Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide - ConnectSci Source: ConnectSci URL:[Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene [mdpi.com]
Validation & Comparative
A Comparative Analysis of GC-MS Fragmentation Patterns: 4-Fluorobenzaldehyde Oxime vs. 4-Chlorobenzaldehyde Oxime
For researchers and professionals in drug development, synthetic chemistry, and analytical sciences, a precise understanding of a molecule's behavior under analytical conditions is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile compounds. The fragmentation patterns observed in electron ionization (EI) mass spectrometry are a molecular fingerprint, offering deep insights into the compound's structure.
This guide provides an in-depth, objective comparison of the GC-MS fragmentation patterns of two structurally related halogenated aromatic oximes: 4-Fluorobenzaldehyde oxime and 4-Chlorobenzaldehyde oxime. We will explore how the substitution of a fluorine atom versus a chlorine atom on the phenyl ring influences the fragmentation pathways, providing valuable data for their differentiation in complex matrices. This analysis is grounded in established mass spectrometry principles and supported by available spectral data.
Experimental Protocol: GC-MS Analysis of Aromatic Oximes
The following protocol outlines a robust methodology for the GC-MS analysis of 4-Fluorobenzaldehyde oxime and 4-Chlorobenzaldehyde oxime. The choices within this protocol are designed to ensure high-quality, reproducible data.
Sample Preparation
Proper sample preparation is critical for successful GC-MS analysis. A volatile organic solvent is chosen to ensure compatibility with the GC system.
-
Concentration: Prepare a ~10 µg/mL solution of each oxime in a suitable volatile solvent such as dichloromethane or ethyl acetate.[1] This concentration is aimed at achieving an on-column loading of approximately 10 ng with a 1 µL injection in splitless mode, which is optimal for most modern capillary GC-MS systems.[1]
-
Solvent Selection: Dichloromethane is often a good first choice due to its volatility and ability to dissolve a wide range of organic compounds.
-
Vialing: Samples should be prepared in 1.5 mL glass autosampler vials. It is crucial to avoid plastic vials and parafilm as these can introduce contaminants.[1]
Gas Chromatography (GC) Conditions
The GC conditions are optimized to achieve good separation and peak shape for the analytes.
-
Instrument: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column.
-
Column: A non-polar column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is a versatile choice for a wide range of analytes and is known for its robustness.[2][3]
-
Injector: Operate in splitless mode to maximize the transfer of the analyte onto the column, which is ideal for trace analysis.
-
Injector Temperature: 250 °C.[4] This temperature ensures the rapid and complete volatilization of the analytes without causing thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4] Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.[4]
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[5]
-
Final Hold: Hold at 280 °C for 5 minutes. This temperature program allows for the elution of the analytes in a reasonable time while ensuring that any less volatile impurities are also eluted from the column.
-
Mass Spectrometry (MS) Conditions
The MS parameters are set to generate reproducible electron ionization spectra.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4] 70 eV is the standard ionization energy used in GC-MS, as it provides reproducible fragmentation patterns that are suitable for library matching.[6]
-
Scan Range: m/z 40-400.[4] This mass range is sufficient to detect the molecular ions and the expected fragment ions of the target compounds.
-
Solvent Delay: 3 minutes.[4] This prevents the high concentration of the solvent from entering the mass spectrometer, which could otherwise saturate the detector and shorten the filament's lifespan.
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of aromatic oximes.
Comparative Analysis of Fragmentation Patterns
The electron ionization of 4-Fluorobenzaldehyde oxime and 4-Chlorobenzaldehyde oxime results in the formation of a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The nature of the halogen substituent significantly influences the relative abundances and types of fragment ions observed.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| 4-Fluorobenzaldehyde oxime | C₇H₆FNO | 139.13[7] | 139 (M⁺˙): Molecular ion[7] 122: [M-OH]⁺ 121: [M-H₂O]⁺˙ 109: [M-NO]⁺ 95: [M-CNO]⁺ or loss of a formyl radical from a related aldehyde[4] |
| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | 155.58[8][9] | 155/157 (M⁺˙): Molecular ion with characteristic 3:1 isotopic pattern for chlorine[2] 138/140: [M-OH]⁺ 125/127: [M-NO]⁺ 111/113: [M-CNO]⁺ or loss of a formyl radical from a related aldehyde[10] |
Mechanistic Insights into Fragmentation
1. Molecular Ion:
-
4-Fluorobenzaldehyde oxime: The molecular ion is observed at m/z 139.[7]
-
4-Chlorobenzaldehyde oxime: The molecular ion appears as a characteristic doublet at m/z 155 and 157, with a relative abundance ratio of approximately 3:1. This is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2] This isotopic signature is a key diagnostic feature for chlorine-containing compounds.
2. Loss of Hydroxyl Radical ([M-OH]⁺):
-
Both compounds can undergo cleavage of the N-O bond to lose a hydroxyl radical (•OH), resulting in an ion at m/z 122 for the fluoro-analog and a doublet at m/z 138/140 for the chloro-analog.
3. Loss of Water ([M-H₂O]⁺˙):
-
A common fragmentation pathway for oximes can involve the elimination of a water molecule, particularly through rearrangement mechanisms. This would lead to an ion at m/z 121 for 4-Fluorobenzaldehyde oxime.
4. Loss of Nitric Oxide ([M-NO]⁺):
-
Cleavage of the C=N bond and subsequent rearrangement can lead to the loss of a nitric oxide radical (•NO). This results in a fragment at m/z 109 for the fluoro-compound and m/z 125/127 for the chloro-compound.
5. Formation of Halogenated Phenyl Cation:
-
The most significant fragmentation pathway for both compounds is the cleavage of the bond between the aromatic ring and the oxime functional group. This leads to the formation of the 4-fluorophenyl cation at m/z 95 and the 4-chlorophenyl cation doublet at m/z 111/113. The stability of these aromatic cations makes them prominent peaks in the mass spectra.
6. Influence of the Halogen Substituent:
-
Electronegativity and Bond Strength: Fluorine is more electronegative than chlorine, leading to a stronger C-F bond compared to the C-Cl bond. This makes the loss of a fluorine radical from the molecular ion less favorable than the loss of a chlorine radical.
-
Isotopic Pattern: The presence of the ³⁷Cl isotope provides a clear and easily identifiable marker for chlorine-containing fragments, which is absent for the monoisotopic fluorine.[2]
-
Fragment Ion Stability: The relative stability of the resulting carbocations and radical species will also be influenced by the inductive and resonance effects of the halogen substituent, which in turn affects the relative intensities of the fragment peaks.
Fragmentation Pathway Diagrams
Caption: Proposed fragmentation pathway of 4-Fluorobenzaldehyde oxime.
Caption: Proposed fragmentation pathway of 4-Chlorobenzaldehyde oxime.
Conclusion
The GC-MS fragmentation patterns of 4-Fluorobenzaldehyde oxime and 4-Chlorobenzaldehyde oxime exhibit both similarities and key differences that allow for their unambiguous identification. While both compounds show characteristic losses of hydroxyl and nitric oxide radicals, the most significant distinguishing features are the mass-to-charge ratios of their molecular and fragment ions, and the prominent isotopic pattern of chlorine in the case of 4-Chlorobenzaldehyde oxime. Understanding these fragmentation pathways is crucial for researchers in various fields, enabling accurate compound identification and characterization in complex analytical samples.
References
- BenchChem. (2025).
- PubChem. 4-Chlorobenzaldehyde oxime.
- NIST. 4- Chlorobenzaldehyde, o-benzoyloxime.
- BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
- PubChem. Benzaldehyde, m-chloro-, oxime, (Z)-.
- PubChemLite. 4-chlorobenzaldehyde oxime (C7H6ClNO).
- ResearchGate. Mass spectrum of 4-chlorobenzaldehyde.
-
PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][9]benzodiazepin-1( 2H)-ones.
- BenchChem. (2025).
- Laulhé, S., et al. (2012).
- PubChem. 4-Fluorobenzaldehyde oxime.
- University of California, Davis.
- MDPI. (2022).
- mzCloud. (2008). Determination of ion structures in structurally related compounds using precursor ion fingerprinting.
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mzcloud.org [mzcloud.org]
- 7. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, m-chloro-, oxime, (Z)- | C7H6ClNO | CID 5372364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
